molecular formula C8H18N2O B7986478 2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol

2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol

Cat. No.: B7986478
M. Wt: 158.24 g/mol
InChI Key: LYYRWEHVYQLWFD-MRVPVSSYSA-N
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Description

2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol is a chiral secondary amine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and an ethanolamine moiety at the 3-position. Its molecular weight is approximately 158.24 g/mol (inferred from its S-enantiomer, CAS 1354000-60-4, in ). The compound’s stereochemistry (R-configuration) may influence its biological activity and binding properties, as chirality often dictates interactions with enantioselective targets like enzymes or receptors .

Properties

IUPAC Name

2-[[(3R)-1-methylpiperidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)9-4-6-11/h8-9,11H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYRWEHVYQLWFD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.

    Attachment of the Aminoethanol Group: The aminoethanol group is attached to the 3-position of the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods: In industrial settings, the production of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-(®-1-Methyl-piperidin-3-ylamino)-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: 2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol

The S-enantiomer (CAS 1354000-60-4) shares identical molecular weight and connectivity but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example:

  • Binding affinity : The R-isomer may show higher affinity for certain receptors due to spatial compatibility, though specific data are unavailable.
  • Stability : Chirality can affect metabolic stability; bulkier substituents (e.g., methyl group) may slow degradation in the R-configuration.
Property R-Isomer S-Isomer
Molecular Weight (g/mol) 158.24 158.24
CAS Number Not specified 1354000-60-4
Availability Discontinued (CymitQuimica) Discontinued (CymitQuimica)

Piperidine Derivatives with Modified Substituents

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol

This compound substitutes the ethanolamine group with a methanol unit and introduces a chloro-quinoxaline moiety. Key differences:

  • Electron-withdrawing effects : The chlorine atom may alter electronic properties, affecting interactions with biological targets.
Property Target Compound Chloro-Quinoxaline Derivative
Functional Group Ethanolamine Methanol + Chloro-quinoxaline
Molecular Weight ~158.24 g/mol Not specified
Potential Application Enzyme/receptor modulation Anticancer or antimicrobial
(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

This derivative replaces the ethanolamine with a trifluoroethyl-piperazine-carbamate group:

  • Electron-withdrawing effects : The trifluoroethyl group enhances acidity and metabolic resistance.

Ethanolamine-Containing Analogues (General Comparison)

These compounds inhibit mushroom tyrosinase (e.g., 3-hydroxyphenylacetic acid at 40% inhibition), but the piperidine core in 2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol likely shifts its mechanism toward receptor modulation rather than enzyme inhibition .

Research Implications and Limitations

  • Stereochemistry : The R-configuration may offer advantages in target specificity but requires enantioselective synthesis, complicating production.
  • Discontinued status: Limited availability (per CymitQuimica listings) restricts current research, necessitating alternative sourcing or synthetic routes .
  • Functional group trade-offs: Ethanolamine provides hydrogen-bonding capacity, whereas bulkier groups (e.g., chloro-quinoxaline) may enhance potency but reduce solubility.

Biological Activity

2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol, a compound characterized by its piperidine structure and amino alcohol functionality, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's interactions with biological systems, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H18_{18}N2_2O, with a molecular weight of approximately 158.24 g/mol. The presence of the (R)-enantiomer of 1-methyl-piperidine is crucial for its biological activity, influencing its interaction with various molecular targets.

The compound primarily acts as a ligand , binding to specific receptors and enzymes, thereby modulating their activity. Its mechanism involves:

  • Neurotransmitter Modulation : Interactions with neurotransmitter systems suggest potential roles in mood regulation and cognitive function.
  • Receptor Binding : Studies indicate that it may influence G-protein coupled receptors (GPCRs) and ion channels, which are critical in pain sensation and neurological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-nociceptive Activity : The compound has shown promise as a selective antagonist for P2X3 receptors, which are implicated in pain pathways. In animal models, it demonstrated significant anti-nociceptive effects, suggesting potential applications in pain management .
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound may have antiproliferative properties against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50_{50} values observed were significantly lower than those of control compounds, highlighting its potential as an anticancer agent .
  • Cognitive Enhancement : There is emerging evidence supporting its role in enhancing cognitive functions through modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-nociceptiveSignificant reduction in pain response
AntiproliferativeLower IC50_{50} values in cancer cells
Cognitive enhancementImproved memory and learning capabilities

Case Study 1: Pain Management

In a study involving nerve ligation models, this compound was administered to assess its analgesic properties. Results showed a marked reduction in pain scores compared to controls, indicating its potential as a therapeutic agent for chronic pain conditions .

Case Study 2: Cancer Research

A series of experiments were conducted to evaluate the antiproliferative effects on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50_{50} values ranging from 0.021 μM to 0.058 μM against HeLa cells, suggesting a strong potential for development into an anticancer drug .

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